molecular formula C20H20N2O2 B2690835 2-benzoyl-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide CAS No. 1396749-41-9

2-benzoyl-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide

Cat. No.: B2690835
CAS No.: 1396749-41-9
M. Wt: 320.392
InChI Key: ZATZXAXCFRKCRD-UHFFFAOYSA-N
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Description

2-benzoyl-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide typically involves the reaction of benzoyl chloride with N-(4-(dimethylamino)but-2-yn-1-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

    Oxidation: The major product could be a carboxylic acid derivative.

    Reduction: The major product could be an amine derivative.

    Substitution: The major product could be a halogenated benzamide.

Scientific Research Applications

2-benzoyl-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-benzoyl-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to certain enzymes or receptors, altering their activity and leading to the desired biological effect. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-nitrophenyl)benzamide
  • N-(4-bromophenyl)benzamide
  • 2,3-dimethoxybenzamide

Uniqueness

2-benzoyl-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-benzoyl-N-[4-(dimethylamino)but-2-ynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-22(2)15-9-8-14-21-20(24)18-13-7-6-12-17(18)19(23)16-10-4-3-5-11-16/h3-7,10-13H,14-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATZXAXCFRKCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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